molecular formula C8H19N3 B6202500 2-methyl-2-(piperazin-1-yl)propan-1-amine CAS No. 891642-91-4

2-methyl-2-(piperazin-1-yl)propan-1-amine

Cat. No.: B6202500
CAS No.: 891642-91-4
M. Wt: 157.3
InChI Key:
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Description

2-methyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of piperazine with 2-chloropropane-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(piperazin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-methyl-2-(piperazin-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 1-(3-aminopropyl)-4-methylpiperazine
  • 2-methyl-3-(2-piperazin-1-yl)propan-1-amine

Uniqueness

Compared to similar compounds, 2-methyl-2-(piperazin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique substitution pattern on the piperazine ring allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

891642-91-4

Molecular Formula

C8H19N3

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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